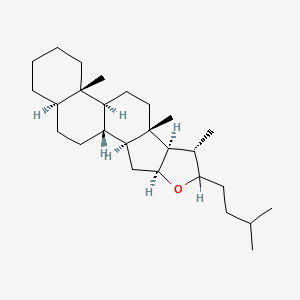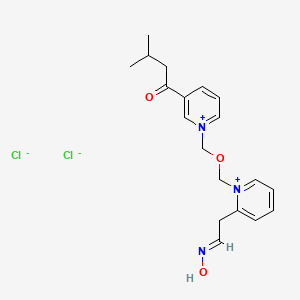
Hgg 52
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hgg 52 is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes two pyridinium rings and a hydroxyiminomethyl group. Its chemical properties make it a subject of interest for researchers in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Hgg 52 typically involves multiple steps. The initial step often includes the preparation of the pyridinium rings, followed by the introduction of the hydroxyiminomethyl group. The reaction conditions usually require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized to maximize yield and purity while minimizing the production of by-products. Techniques such as crystallization and chromatography are employed to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Hgg 52 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, leading to the formation of reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, which can alter the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, pressures, and pH levels to ensure optimal reaction rates and yields.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce oxides, while reduction can yield reduced derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, Hgg 52 is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in complex chemical transformations, making it valuable for developing new compounds.
Biology
In biological research, this compound is studied for its potential effects on cellular processes. Its ability to interact with specific biomolecules makes it a candidate for investigating cellular pathways and mechanisms.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Researchers are investigating its effects on various diseases and conditions, aiming to develop new treatments.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in manufacturing and material science.
Wirkmechanismus
The mechanism of action of Hgg 52 involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to changes in cellular functions. The compound’s effects are mediated through its binding to specific receptors or enzymes, altering their activity and downstream signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyridinium Chloride: A simpler compound with a single pyridinium ring.
Isovaleryl Chloride: Contains the isovaleryl group but lacks the pyridinium rings.
Hydroxyiminomethyl Pyridine: Similar structure but with fewer functional groups.
Uniqueness
Hgg 52 is unique due to its combination of functional groups and structural complexity. This uniqueness allows it to participate in a wider range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
77704-19-9 |
|---|---|
Molekularformel |
C19H25Cl2N3O3 |
Molekulargewicht |
414.3 g/mol |
IUPAC-Name |
1-[1-[[2-[(2E)-2-hydroxyiminoethyl]pyridin-1-ium-1-yl]methoxymethyl]pyridin-1-ium-3-yl]-3-methylbutan-1-one;dichloride |
InChI |
InChI=1S/C19H24N3O3.2ClH/c1-16(2)12-19(23)17-6-5-10-21(13-17)14-25-15-22-11-4-3-7-18(22)8-9-20-24;;/h3-7,9-11,13,16H,8,12,14-15H2,1-2H3;2*1H/q+1;;/p-1/b20-9+;; |
InChI-Schlüssel |
TVEIEEDDUQSMAI-ZVLLBXMWSA-M |
SMILES |
CC(C)CC(=O)C1=C[N+](=CC=C1)COC[N+]2=CC=CC=C2CC=NO.[Cl-].[Cl-] |
Isomerische SMILES |
CC(C)CC(=O)C1=C[N+](=CC=C1)COC[N+]2=CC=CC=C2C/C=N/O.[Cl-].[Cl-] |
Kanonische SMILES |
CC(C)CC(=O)C1=C[N+](=CC=C1)COC[N+]2=CC=CC=C2CC=NO.[Cl-].[Cl-] |
Synonyme |
(2-hydroxyiminomethyl)-pyridinium-1-methyl (3-isovaleryl)-pyridinium-1-methyl ether dichloride HGG 52 HGG-52 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-[3-[2-(3,4-dihydroxyphenyl)-5-hydroxy-4-oxo-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-7-yl]oxy-2-hydroxypropyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B1241592.png)
![[(6Z,10E)-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-(hydroxymethyl)but-2-enoate](/img/structure/B1241595.png)
![1-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-3-(3-methoxypropyl)thiourea](/img/structure/B1241596.png)

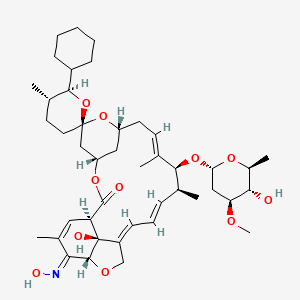
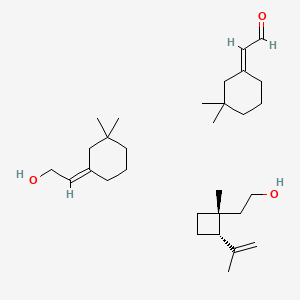
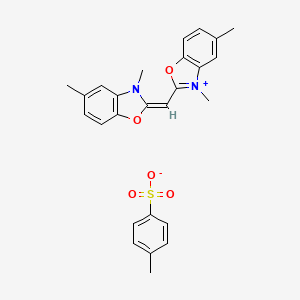
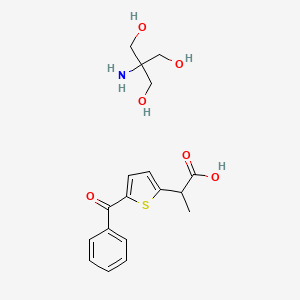
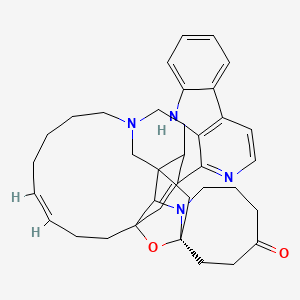
![8-[(E)-4-(4-fluorophenyl)pent-3-enyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B1241609.png)
![acetic acid [2-[(3R,5R,10S,13S,17R)-3-acetyloxy-17-hydroxy-10,13-dimethyl-11-oxo-2,3,4,5,6,7,8,9,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] ester](/img/structure/B1241610.png)
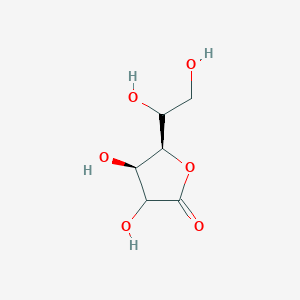
![dimethyl 2-[3-[(3R,4S,6R,7R,8S,8aS)-6-[4-(2-hydroxyethoxy)phenyl]-1'-(2-methoxyethoxycarbonyl)-1,2'-dioxo-3,4-diphenyl-8-(prop-2-enylcarbamoyl)spiro[4,6,8,8a-tetrahydro-3H-pyrrolo[2,1-c][1,4]oxazine-7,3'-indole]-5'-yl]prop-2-ynyl]propanedioate](/img/structure/B1241612.png)
